

(+)-Angelmarin: A Technical Guide to its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: (+)-Angelmarin

Cat. No.: B1141154

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Introduction

(+)-Angelmarin is a naturally occurring coumarin that has garnered significant interest within the scientific community, particularly in the field of oncology. Isolated from the roots of *Angelica pubescens*, this compound has demonstrated potent "antiausterity" properties, exhibiting selective cytotoxicity towards cancer cells under nutrient-deprived conditions.^[1] This unique mechanism of action makes **(+)-Angelmarin** a compelling lead compound for the development of novel anticancer therapeutics that target the challenging microenvironment of solid tumors. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological evaluation of **(+)-Angelmarin**.

Chemical Structure and Properties

(+)-Angelmarin is a complex coumarin derivative with the IUPAC name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate. Its structure is characterized by a furocoumarin core linked to a p-coumaroyl moiety via an ester bond.

Table 1: Physicochemical and Spectroscopic Data for **(+)-Angelmarin**

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₀ O ₆	[2]
Molecular Weight	392.4 g/mol	[2]
Melting Point	98-99 °C	[3]
Optical Rotation ([α]D)	+224 (c 0.1, CHCl ₃)	[3]
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.61 (d, J = 9.5 Hz, 1H), 7.58 (d, J = 16.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.5 Hz, 1H), 6.83 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 8.5 Hz, 1H), 6.29 (d, J = 16.0 Hz, 1H), 6.22 (d, J = 9.5 Hz, 1H), 5.06 (t, J = 8.9 Hz, 1H), 3.39 (dd, J = 16.5, 8.9 Hz, 1H), 3.11 (dd, J = 16.5, 8.9 Hz, 1H), 1.60 (s, 3H), 1.58 (s, 3H)	[3]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	166.6, 164.1, 161.6, 158.4, 151.2, 144.6, 144.4, 129.9, 128.9, 126.7, 116.2, 115.9, 113.6, 113.1, 112.0, 106.9, 89.2, 82.2, 27.6, 22.2, 21.2	[3]

Experimental Protocols

Isolation from Angelica pubescens

(+)-Angelmarin was first identified through bioassay-guided fractionation. The general procedure is as follows:

- Extraction: The dried roots of Angelica pubescens are extracted with a solvent such as dichloromethane (CH₂Cl₂).[1]
- Fractionation: The crude extract is then subjected to chromatographic separation, for instance, using silica gel column chromatography.

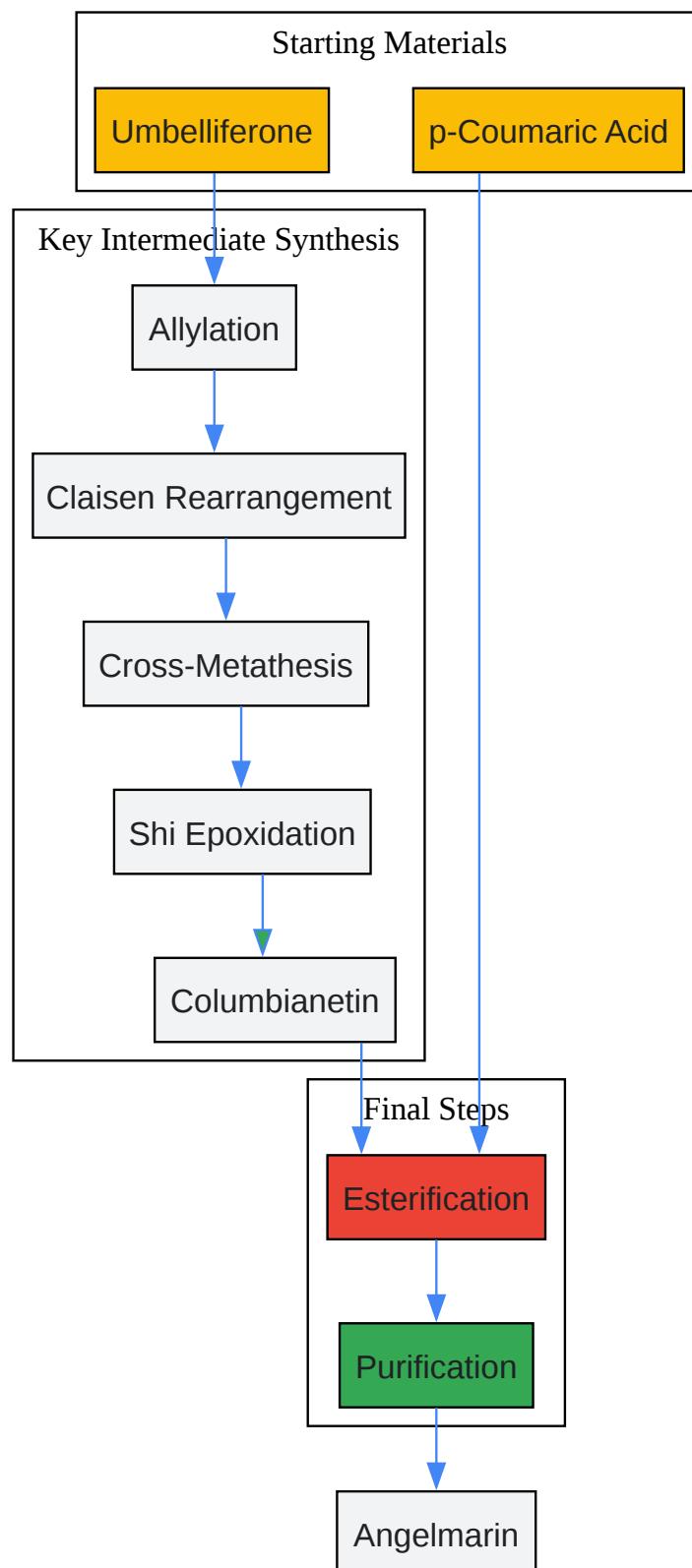
- Bioassay-Guided Identification: Fractions are tested for their cytotoxic activity against cancer cells (e.g., PANC-1) under nutrient-deprived conditions.[1]
- Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure **(+)-Angelmarin**.

Total Synthesis of **(+)-Angelmarin**

Several total syntheses of **(+)-Angelmarin** have been reported.[3][4][5] An efficient 8-step enantioselective synthesis starting from commercially available umbelliferone has been described, with key reactions including an olefin cross-metathesis and a Shi epoxidation-cyclization sequence.[3][4]

A representative synthetic protocol is the esterification of **(+)-columbianetin** with p-coumaric acid. The following is a summarized procedure based on published reports:

- Preparation of p-Coumaroyl Chloride: p-Coumaric acid is converted to its acid chloride, often with protection of the phenolic hydroxyl group.
- Esterification: **(+)-Columbianetin** is reacted with the prepared p-coumaroyl chloride derivative in the presence of a base (e.g., pyridine) to form the ester linkage.
- Deprotection: If a protecting group was used on the phenolic hydroxyl, it is removed in the final step to yield **(+)-Angelmarin**.
- Purification: The final product is purified by column chromatography.



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Caption: Workflow for the total synthesis of **(+)-Angelmarin**.

Biological Activity and Mechanism of Action

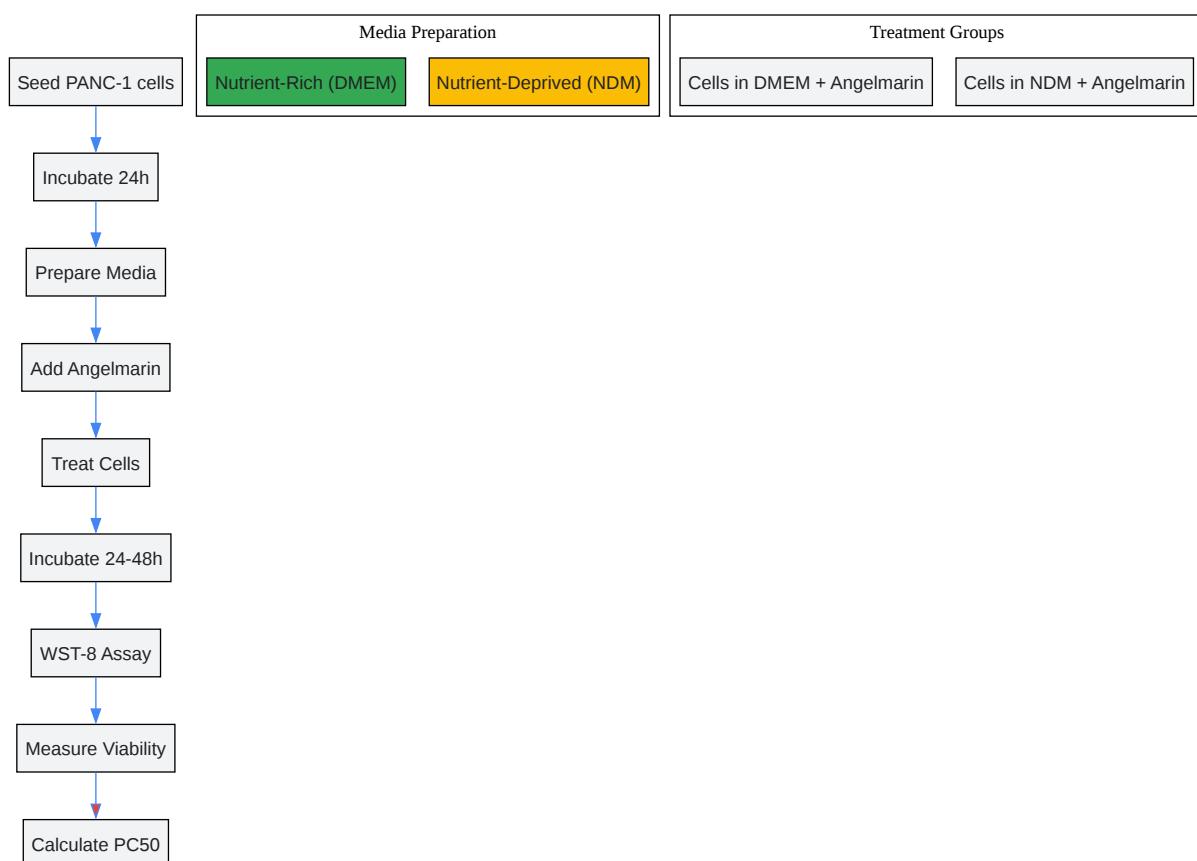
Antiausterity Activity

The most notable biological activity of **(+)-Angelmarin** is its "antiausterity" effect. It exhibits potent and selective cytotoxicity against human pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, while showing virtually no toxicity in nutrient-rich environments.[\[1\]](#) This suggests that **(+)-Angelmarin** targets the survival mechanisms that cancer cells employ in the austere, hypovascular microenvironment of tumors. The compound showed 100% preferential cytotoxicity against PANC-1 cells at a concentration of 0.01 µg/mL.[\[1\]](#)

Antiausterity Bioassay Protocol

The preferential cytotoxicity of **(+)-Angelmarin** is evaluated using an in vitro assay that compares cell viability in nutrient-rich versus nutrient-deprived media.

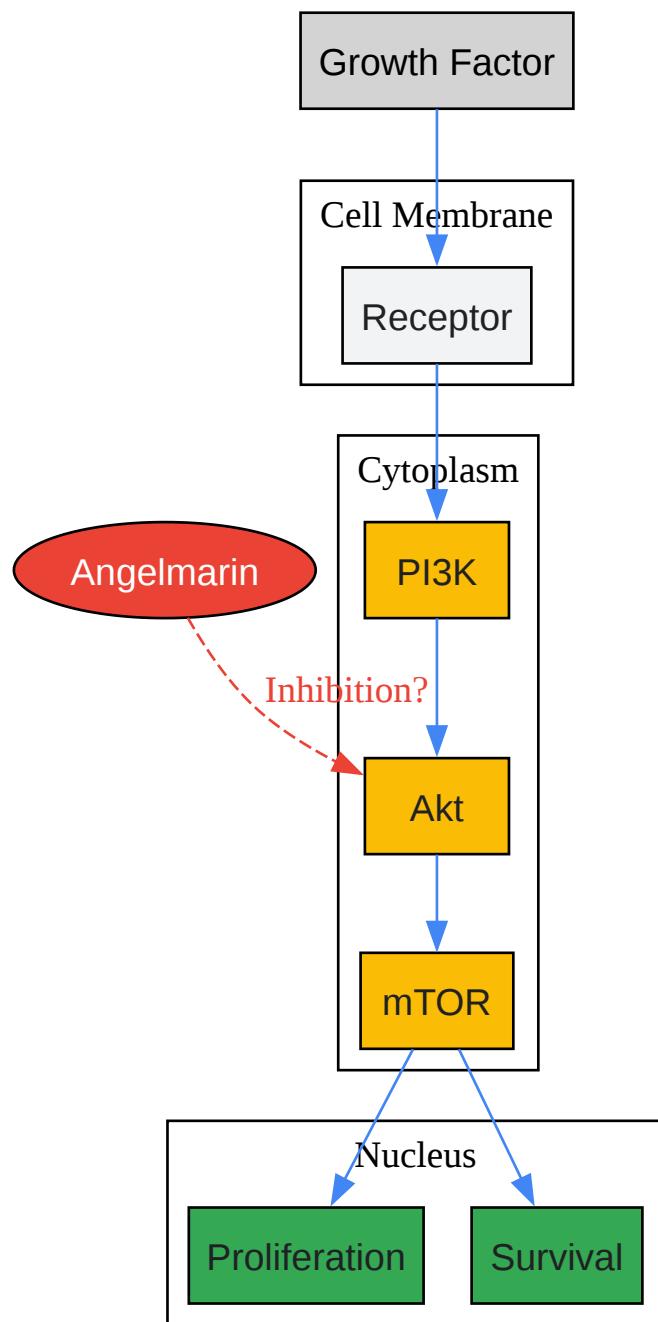
- Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of approximately 2×10^4 cells per well and incubated for 24 hours to allow for attachment.[\[6\]](#)
- Media Preparation: Two types of media are used:
 - Nutrient-Rich Medium: Standard cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and other nutrients.
 - Nutrient-Deprived Medium (NDM): A basal medium lacking glucose, serum, and amino acids.
- Compound Treatment: The culture medium is replaced with either nutrient-rich medium or NDM, each containing various concentrations of **(+)-Angelmarin**.
- Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.
- Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-8 assay. The preferential cytotoxicity (PC_{50}) is determined as the concentration of the compound that causes 50% cell death in NDM without affecting cells in the nutrient-rich medium.[\[6\]](#)[\[7\]](#)

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Caption: Workflow for the antiausterity bioassay of **(+)-Angelmarin**.

Potential Signaling Pathways

While the precise molecular target of **(+)-Angelmarin** has not been fully elucidated, the anticancer mechanisms of coumarin compounds often involve the modulation of key cellular signaling pathways.^{[2][8]} Many coumarins have been shown to target pathways that are crucial for cancer cell survival, proliferation, and resistance to stress, such as the PI3K/Akt/mTOR pathway.^{[2][8][9]} This pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer, contributing to the survival of cells under stressful conditions like nutrient deprivation. It is plausible that **(+)-Angelmarin** exerts its antiausterity effects by inhibiting one or more components of this pathway.



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Caption: Plausible PI3K/Akt/mTOR signaling pathway targeted by coumarins.

Conclusion

(+)-Angelmarin stands out as a promising natural product with a unique anticancer activity profile. Its ability to selectively target and eliminate cancer cells under nutrient starvation

addresses a critical challenge in cancer therapy—the resilience of tumors in their microenvironment. The detailed understanding of its chemical properties and the establishment of robust synthetic routes are crucial for further preclinical and clinical development. Future research should focus on elucidating its precise molecular target and mechanism of action to fully harness its therapeutic potential.

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